![molecular formula C23H19N5O2 B13148180 N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide CAS No. 59693-86-6](/img/structure/B13148180.png)
N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a benzamide group, which is a benzene ring attached to an amide group. The compound also features a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3) and an amino group (-NH2).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide typically involves the condensation of 4-methoxyaniline with 2-chloro-4,6-diphenyl-1,3,5-triazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH).
Reduction: The nitro group can be reduced to an amino group (-NH2).
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxyphenyl)benzamide: Similar structure but lacks the triazine ring.
N-(4-Chlorophenyl)benzamide: Similar structure but has a chlorine atom instead of a methoxy group.
N-(4-Methoxyphenyl)-1,3,5-triazin-2-yl)benzamide: Similar structure but lacks the phenyl group on the triazine ring.
Uniqueness
N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide is unique due to the presence of both the triazine ring and the methoxyphenyl group, which confer specific chemical and biological properties.
Propiedades
Número CAS |
59693-86-6 |
|---|---|
Fórmula molecular |
C23H19N5O2 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
N-[4-(4-methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide |
InChI |
InChI=1S/C23H19N5O2/c1-30-19-14-12-18(13-15-19)24-22-25-20(16-8-4-2-5-9-16)26-23(28-22)27-21(29)17-10-6-3-7-11-17/h2-15H,1H3,(H2,24,25,26,27,28,29) |
Clave InChI |
CXBQUXZUEDDJAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


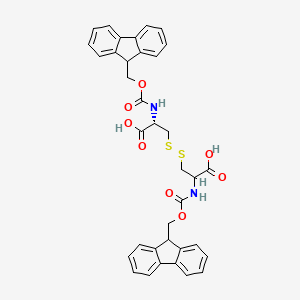


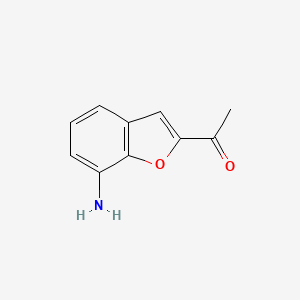
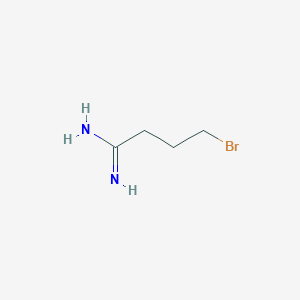

![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)
![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)


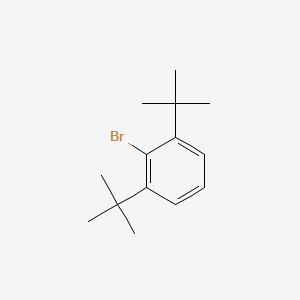

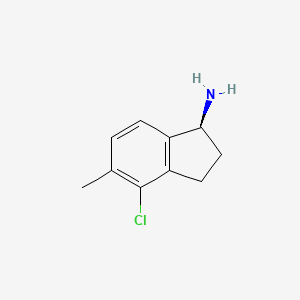
![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
